![molecular formula C7H7N3O2 B2823859 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-94-6](/img/structure/B2823859.png)

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars. Heterocyclization of the formed hydrazones leads to the derived acyclic nucleoside analogs containing the modified nucleobase 1,3,4-oxadiazoline. The process includes acetylation followed by heterocyclization .

Molecular Structure Analysis

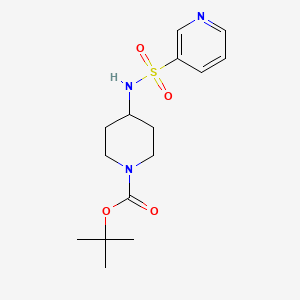

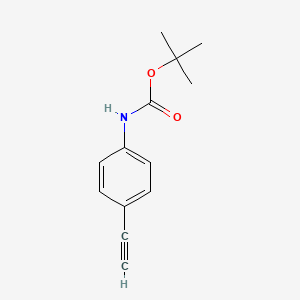

The molecular structure of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine consists of a furan ring, an oxadiazole ring, and an amine group. The furan ring contributes to its biological activity, making it an interesting compound for further investigation .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. It may undergo oxidation, reduction, and substitution reactions. Understanding its reactivity is crucial for designing derivatives with improved properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis and characterization of 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have been investigated . These complexes were characterized using relevant spectral techniques and theoretically docked against microbial target proteins. The experimental antibacterial activity of these metal complexes was evaluated, revealing promising results. Notably, the Pr3+ complex exhibited good biological efficacy in both antibacterial assays.

Anticancer Studies

Similarly, the same metal complexes were assessed for their anticancer activity against HeLa and MCF7 cell lines. Among the five metal complexes studied, the Pr3+ complex demonstrated favorable anticancer properties. This research highlights the potential of furan-2-yl-methanamine derivatives in cancer treatment .

Medicinal Chemistry and Coordination Complexes

Schiff bases coordinated with lanthanides, including rare earth metals, have attracted attention in the field of coordination chemistry and medicinal research. These complexes exhibit significant antifungal, antibacterial, and plant growth regulatory properties. The presence of -CH=N- donor atoms contributes to their stability and biological effectiveness .

Computational Techniques and Mechanism Studies

Researchers are increasingly using software-based computational techniques to expedite research and reduce chemical waste. These methods provide insights into the structural properties and reactivity of synthesized compounds. In the case of furan-2-yl-methanamine derivatives, computational approaches aid in understanding their mechanism of action .

Synthetic Chemistry and Derivatives

Various synthetic routes have been explored to obtain furan-2-yl-methanamine derivatives. For instance, Suzuki–Miyaura cross-coupling reactions have been employed to synthesize furan derivatives starting from 2-bromo-5-nitro furan . These derivatives can serve as valuable intermediates for further functionalization and exploration of their biological activities .

Human Monoamine Oxidase Inhibition

In a related study, novel derivatives of (5-(p-tolyl)furan-2-yl)methanamine were investigated for their inhibitory activity against human monoamine oxidase (MAO). These compounds showed potential as MAO inhibitors, which could have implications in neurological and psychiatric disorders .

Safety and Hazards

As with any chemical compound, safety precautions are essential. While specific data on the safety profile of this compound are limited, standard laboratory safety practices should be followed. Always handle it in a well-ventilated area, wear appropriate protective gear, and consult safety data sheets (SDS) for detailed information .

Eigenschaften

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSWDWHXSDQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde](/img/structure/B2823776.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)

![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)

![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)

![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)